molecular formula C16H14Cl2N4O B248890 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine

2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine

Cat. No. B248890
M. Wt: 349.2 g/mol
InChI Key: DGSWTONOUHAADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine, also known as DCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine exerts its therapeutic effects by modulating specific enzymes and signaling pathways in the body. In cancer research, this compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell cycle regulation and cell survival. In inflammation research, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, this compound has been shown to modulate the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells such as macrophages and T cells. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and specific targeting of enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.

Future Directions

There are several future directions for 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine research, including its potential use in combination therapy with other drugs, its optimization for specific disease targets, and its development as a diagnostic tool for cancer and neurological disorders. Additionally, further studies are needed to determine its optimal dosage and safety profile in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its specific targeting of enzymes and signaling pathways makes it an attractive candidate for further research and development. However, further studies are needed to determine its optimal dosage and safety profile in humans.

Synthesis Methods

The synthesis of 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-chloro-5-nitropyridine with 2,4-dichlorophenylpropanol and sodium azide, followed by reduction with palladium on carbon. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

2-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H14Cl2N4O/c17-11-6-7-14(12(18)10-11)23-9-3-5-15-20-16(22-21-15)13-4-1-2-8-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,20,21,22)

InChI Key

DGSWTONOUHAADR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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